Calcium-beta-hydroxybutyrate

Beschreibung

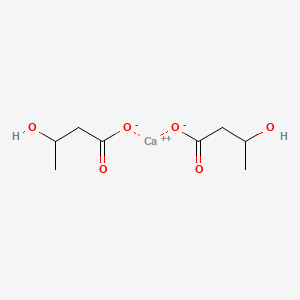

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C8H14CaO6 |

|---|---|

Molekulargewicht |

246.27 g/mol |

IUPAC-Name |

calcium;3-hydroxybutanoate |

InChI |

InChI=1S/2C4H8O3.Ca/c2*1-3(5)2-4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI-Schlüssel |

OXUQOKIBNYSTGF-UHFFFAOYSA-L |

Kanonische SMILES |

CC(CC(=O)[O-])O.CC(CC(=O)[O-])O.[Ca+2] |

Herkunft des Produkts |

United States |

Biochemical Synthesis and Metabolic Pathways of β Hydroxybutyrate

Endogenous Biosynthesis Routes

The primary site for the endogenous production of β-hydroxybutyrate is the liver, through a process known as ketogenesis. nih.govuomus.edu.iq

Hepatic Ketogenesis from Fatty Acid Oxidation

Under conditions of accelerated fatty acid oxidation, such as in starvation or diabetes mellitus, the liver produces significant quantities of ketone bodies. uomus.edu.iqmhmedical.com Fatty acids are broken down in the mitochondria via β-oxidation to produce acetyl-CoA. uomus.edu.iqmhmedical.com When the influx of fatty acids is high, the capacity of the tricarboxylic acid (TCA) cycle to oxidize acetyl-CoA is exceeded, leading to the diversion of acetyl-CoA into the ketogenic pathway. uomus.edu.iq This process allows the liver to continue oxidizing fatty acids without overburdening the TCA cycle. uomus.edu.iq

Enzymatic Conversions: β-Ketothiolase, 3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2), HMG-CoA Lyase (HMGCL)

The synthesis of β-hydroxybutyrate from acetyl-CoA involves a series of enzymatic steps:

β-Ketothiolase (Thiolase): The pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by the enzyme β-ketothiolase (also known as acetyl-CoA acetyltransferase, ACAT). nih.govtufts.edupicmonic.com This reaction is reversible. nih.gov

3-Hydroxy-3-Methylglutaryl-CoA Synthase (HMGCS2): Acetoacetyl-CoA then condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govtufts.edunih.gov This irreversible step is catalyzed by mitochondrial HMG-CoA synthase (HMGCS2), which is the rate-limiting enzyme in ketogenesis. nih.govmdpi.commdpi.com The expression and activity of HMGCS2 are key regulatory points in ketone body synthesis. nih.gov

HMG-CoA Lyase (HMGCL): HMG-CoA is then cleaved by HMG-CoA lyase (HMGCL) to yield acetoacetate and a molecule of acetyl-CoA. nih.govwikipedia.orgembopress.org HMGCL is a crucial enzyme in both ketogenesis and the catabolism of the amino acid leucine (B10760876). wikipedia.org

| Enzyme | Substrate(s) | Product(s) | Role in Ketogenesis |

|---|---|---|---|

| β-Ketothiolase (ACAT) | 2 x Acetyl-CoA | Acetoacetyl-CoA + CoA | Condensation of acetyl-CoA units |

| HMG-CoA Synthase (HMGCS2) | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA + CoA | Rate-limiting step, commits acetyl-CoA to ketogenesis |

| HMG-CoA Lyase (HMGCL) | HMG-CoA | Acetoacetate + Acetyl-CoA | Cleavage of HMG-CoA to produce the first ketone body |

Stereospecificity in Biosynthesis: D-β-Hydroxybutyrate (R-BHB) Production via β-Hydroxybutyrate Dehydrogenase (BDH1)

The final step in the synthesis of the most abundant ketone body, β-hydroxybutyrate, is the reduction of acetoacetate. nih.gov This reaction is catalyzed by the mitochondrial enzyme β-hydroxybutyrate dehydrogenase (BDH1). nih.govwikipedia.org BDH1 is stereospecific, meaning it exclusively produces the D-isomer of β-hydroxybutyrate (also known as R-BHB). nih.gov This enzymatic reaction is reversible and dependent on the mitochondrial NAD+/NADH ratio. umn.edu Consequently, only D-β-hydroxybutyrate is produced during normal metabolism and can be readily utilized by extrahepatic tissues. nih.gov

Exogenous Sources and Metabolic Entry Points for Research Applications

For research purposes, β-hydroxybutyrate can be introduced exogenously to study its metabolic and signaling effects.

Chemical Synthesis of Calcium-β-Hydroxybutyrate and Related Salts

Calcium-β-hydroxybutyrate is an exogenous ketone salt that is synthesized chemically. nutrasky.co This involves the reaction of β-hydroxybutyric acid with a calcium source, such as calcium carbonate or calcium hydroxide (B78521), to form the salt. chemicalbook.com These synthetic ketone salts provide a method to elevate blood ketone levels and are utilized in research to investigate the physiological effects of ketosis. nutrasky.coinnospk.com The synthesis can be designed to produce a stable, bioavailable form of β-hydroxybutyrate. innospk.com

Transport Mechanisms into Cells and Tissues: Monocarboxylate Transporters (MCT1, MCT2)

Once in the bloodstream, whether from endogenous production or exogenous administration, β-hydroxybutyrate is transported into target cells and tissues. This transport is facilitated by a family of proton-linked plasma membrane transporters known as monocarboxylate transporters (MCTs). turkupetcentre.netwikipedia.orgnih.gov

MCT1 and MCT2 are the primary transporters responsible for the uptake of ketone bodies, including β-hydroxybutyrate, into various tissues such as the brain, skeletal muscle, and heart. turkupetcentre.netnih.gov MCT1 is ubiquitously expressed, while MCT2 shows a more restricted tissue distribution. turkupetcentre.netnih.gov These transporters move monocarboxylates across the cell membrane along with a proton, down their concentration gradient. turkupetcentre.net

| Transporter | Primary Substrates | Key Tissue Distribution | Affinity for D-β-Hydroxybutyrate (Km) |

|---|---|---|---|

| MCT1 | Lactate, Pyruvate, Ketone bodies | Ubiquitous, including brain, muscle, red blood cells | 12.5 mM nih.gov |

| MCT2 | Pyruvate, Lactate, Ketone bodies | High expression in testis, neurons, and astrocytes | 1.2 mM nih.gov |

β-Hydroxybutyrate Catabolism and Energy Production

The catabolism of β-hydroxybutyrate (β-OHB) is a critical metabolic process that provides an alternative energy source to glucose for various extrahepatic tissues, including the brain, heart, and skeletal muscle, particularly during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. biorxiv.orgfrontiersin.orgnih.gov This pathway efficiently converts the circulating ketone body into acetyl-CoA, which then fuels the generation of adenosine (B11128) triphosphate (ATP) through the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.govresearchgate.net

Conversion to Acetoacetate and Acetyl-CoA via β-Hydroxybutyrate Dehydrogenase (BDH1) and Succinyl-CoA:3-Oxoacid-CoA Transferase (SCOT)

The initial step in the utilization of β-hydroxybutyrate occurs within the mitochondria of peripheral tissues and is catalyzed by the enzyme β-hydroxybutyrate dehydrogenase (BDH1) . nih.govnih.gov This enzyme facilitates the oxidation of β-hydroxybutyrate to acetoacetate. youtube.comwikipedia.org This reversible reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+), which is reduced to NADH in the process. nih.govyoutube.com

The subsequent and rate-limiting step in ketolysis involves the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT) , also known as 3-oxoacid CoA-transferase. frontiersin.orgmedlineplus.gov This mitochondrial enzyme catalyzes the transfer of a CoA moiety from succinyl-CoA, an intermediate of the TCA cycle, to acetoacetate, thereby forming acetoacetyl-CoA and releasing succinate. frontiersin.orgnih.gov It is noteworthy that the liver, the primary site of ketone body synthesis, lacks the SCOT enzyme and is therefore incapable of utilizing the ketones it produces. frontiersin.org

Finally, the enzyme thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA . frontiersin.orgnih.gov These acetyl-CoA molecules can then enter the tricarboxylic acid (TCA) cycle for further oxidation and energy production. nih.govyoutube.com

| Enzyme | Substrate | Product | Cofactor/Co-substrate | Location |

|---|---|---|---|---|

| β-Hydroxybutyrate Dehydrogenase (BDH1) | β-Hydroxybutyrate | Acetoacetate | NAD+ | Mitochondria |

| Succinyl-CoA:3-Oxoacid-CoA Transferase (SCOT) | Acetoacetate, Succinyl-CoA | Acetoacetyl-CoA, Succinate | None | Mitochondria |

| Thiolase | Acetoacetyl-CoA | 2x Acetyl-CoA | CoA | Mitochondria |

Contribution to Tricarboxylic Acid (TCA) Cycle and Adenosine Triphosphate (ATP) Generation

The two molecules of acetyl-CoA generated from the catabolism of a single molecule of β-hydroxybutyrate enter the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net In the TCA cycle, each acetyl-CoA molecule is completely oxidized to carbon dioxide, a process that generates high-energy electron carriers in the form of NADH and flavin adenine dinucleotide (FADH2), as well as one molecule of guanosine triphosphate (GTP), which is readily converted to ATP. youtube.com

The NADH and FADH2 molecules produced during both the initial oxidation of β-hydroxybutyrate and the subsequent TCA cycle then donate their electrons to the electron transport chain located on the inner mitochondrial membrane. researchgate.net This process, known as oxidative phosphorylation, drives the pumping of protons across the membrane, creating an electrochemical gradient that is harnessed by ATP synthase to produce large quantities of ATP. frontiersin.org The metabolism of ketone bodies is a highly efficient process for ATP generation. researchgate.netjournalofmetabolichealth.org

| Metabolic Step | NADH Produced | FADH2 Produced | ATP/GTP Produced |

|---|---|---|---|

| β-Hydroxybutyrate → Acetoacetate | 1 | 0 | 0 |

| 2x Acetyl-CoA through TCA Cycle | 6 | 2 | 2 |

| Total High-Energy Molecules | 7 | 2 | 2 |

Impact on Cellular Redox State: Nicotinamide Adenine Dinucleotide (NAD+)/NADH Equilibrium

The catabolism of β-hydroxybutyrate has a significant impact on the cellular redox state, specifically the ratio of oxidized to reduced nicotinamide adenine dinucleotide (NAD+/NADH). nih.gov The initial step catalyzed by BDH1 directly reduces NAD+ to NADH, thereby lowering the mitochondrial NAD+/NADH ratio. nih.govyoutube.com

Molecular and Cellular Mechanisms of β Hydroxybutyrate Action

Receptor-Mediated Signaling Pathways

BHB initiates many of its signaling roles by binding to specific receptors on the cell surface, primarily G protein-coupled receptors (GPCRs). researchgate.netnih.gov This interaction triggers intracellular cascades that translate the extracellular signal into a cellular response.

BHB has been identified as an endogenous ligand for at least two GPCRs: Hydroxycarboxylic Acid Receptor 2 (HCAR2) and Free Fatty Acid Receptor 3 (FFAR3). researchgate.netmdpi.com Activation of these receptors links the metabolic state of the organism to specific cellular signaling pathways.

Hydroxycarboxylic Acid Receptor 2, also known as GPR109A, is a Gi-linked protein-coupled receptor that recognizes BHB as an endogenous ligand. wikipedia.orgbiorxiv.org This receptor is expressed in various cell types, including adipocytes, macrophages, neutrophils, and retinal endothelial cells. nih.govnih.govguidetopharmacology.org The activation of HCAR2 by BHB has been shown to initiate a range of physiological responses, most notably anti-inflammatory and metabolic regulatory effects. nih.govbiorxiv.org

In macrophages, the binding of BHB to HCAR2 (Gpr109a) can lead to the inhibition of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. nih.govnih.gov For instance, studies have demonstrated that HCAR2 activation by BHB is neuroprotective and can limit immune cell activation and infiltration in retinal inflammation models. biorxiv.org Furthermore, in adipocytes, HCAR2 activation by BHB inhibits lipolysis, thereby reducing the release of free fatty acids into the circulation. nih.govaginganddisease.org This signaling is mediated through a Gi-coupled pathway that leads to the downstream regulation of metabolic enzymes. rsc.org

| Receptor | Alternative Names | Ligands | Key Locations | Primary Downstream Effect of BHB Activation |

| HCAR2 | GPR109A, NIACR1 | β-hydroxybutyrate, Butyrate, Niacin | Adipocytes, Macrophages, Neutrophils, Retinal Pigment Epithelium | Anti-inflammatory signaling, Inhibition of lipolysis |

The interaction between β-hydroxybutyrate and Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41, is complex, with some studies identifying BHB as an agonist and others as an antagonist. nih.govfrontiersin.org FFAR3 is a G protein-coupled receptor activated by short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate. nih.govfrontiersin.org It is expressed in sympathetic neurons, where it plays a role in linking nutritional status to autonomic function. nih.govnih.gov

One line of research demonstrates that BHB acts as an agonist at the FFAR3 receptor in rat sympathetic neurons. nih.govnih.gov This activation, mediated by a pertussis toxin-sensitive G-protein, leads to a voltage-dependent inhibition of N-type (Cav2.2) voltage-gated calcium channels. nih.govnih.gov This modulation of calcium influx suggests a mechanism by which BHB can directly regulate the activity of the sympathetic nervous system. nih.gov Conversely, other studies have reported that BHB can act as an antagonist at FFAR3, suppressing the sympathetic activation induced by SCFAs like propionate. frontiersin.orgguidetopharmacology.org This dual activity suggests that BHB's role at FFAR3 may be context-dependent, allowing it to fine-tune energy expenditure signals based on the prevailing metabolic state. frontiersin.org

G Protein-Coupled Receptors (GPCRs)

Integration with Intracellular Calcium Dynamics

Beyond receptor-mediated signaling at the cell surface, β-hydroxybutyrate influences intracellular calcium (Ca2+) levels, a ubiquitous second messenger that governs a multitude of cellular processes.

N-Methyl-D-aspartate (NMDA) receptors are critical ion channels in neurons that, when activated by glutamate (B1630785), allow for the influx of calcium. nih.govplos.org This Ca2+ influx is fundamental to synaptic plasticity but can lead to excitotoxicity and neuronal damage if excessive. researchgate.net Research indicates that β-hydroxybutyrate provides neuroprotection by mitigating the damaging effects of glutamate excitotoxicity. mdpi.com BHB helps to prevent glutamate-mediated lipoperoxidation and neuronal damage that occurs during glycolysis inhibition. mdpi.com The mechanism involves the inhibition of mitochondrial production of reactive oxygen species that follows glutamate-induced excitotoxicity, a process tightly linked to NMDA receptor-mediated calcium overload. mdpi.com By enhancing NADH oxidation, ketones can help maintain mitochondrial function and reduce the oxidative stress associated with excessive NMDA receptor activation and subsequent calcium influx. mdpi.com

The activation of GPR109A by β-hydroxybutyrate directly impacts intracellular calcium homeostasis by promoting Ca2+ influx from the extracellular space. nih.govnih.gov Studies in macrophages have shown that the BHB-GPR109A signaling axis stimulates the entry of extracellular calcium. nih.gov This elevation in cytosolic Ca2+ has significant downstream consequences, including the modulation of inflammatory pathways. nih.gov

Specifically, the influx of Ca2+ can reduce the release of calcium from the endoplasmic reticulum (ER), a key event in the activation of the NLRP3 inflammasome. nih.govnih.gov This mechanism demonstrates how BHB exerts its anti-inflammatory effects by maintaining calcium homeostasis and preventing ER stress. nih.gov This influx of calcium serves as a signal that is transduced by calcium-binding proteins like calmodulin (CaM). nih.govnih.gov The Ca2+/CaM complex can then activate downstream kinases, such as Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). nih.govunina.it CaMKK2 is a crucial regulator of cellular metabolism and energy balance, acting as a molecular hub that can be activated by Ca2+ entry through plasma membrane ion channels. unina.it This positions the GPR109A-Ca2+-CaMKK2 axis as a key pathway through which BHB can translate changes in metabolic state into profound shifts in cellular function and inflammatory responses. nih.govunina.it

| Signaling Axis Component | Role in BHB-mediated Calcium Dynamics | Downstream Effect |

| GPR109A (HCAR2) | BHB receptor that initiates the signaling cascade. | Promotes extracellular Ca2+ influx upon activation. |

| Extracellular Ca2+ | Source of the calcium signal. | Influx elevates intracellular Ca2+ concentration. |

| Calmodulin (CaM) | Primary intracellular Ca2+ receptor. | Binds to elevated Ca2+, activating downstream proteins. |

| CaMKK2 | Ca2+/CaM-dependent protein kinase. | Regulates metabolic homeostasis and inflammatory responses. |

Influence on Intracellular Calcium Levels and Mitochondrial Permeability Transition (mPT)

The ketone body β-hydroxybutyrate (BHB) exerts significant influence over mitochondrial function, partly through its effects on intracellular calcium dynamics and the mitochondrial permeability transition (mPT). The mPT is characterized by the opening of a large, non-specific pore in the inner mitochondrial membrane, known as the mitochondrial permeability transition pore (mPTP), which disrupts mitochondrial membrane potential and can lead to cell death. nih.govnih.gov

Research indicates that β-hydroxybutyrate can prevent or delay the onset of the mPT, particularly under conditions of oxidative stress. nih.gov One of the primary mechanisms for this protective effect is metabolic. By serving as a mitochondrial energy substrate, β-hydroxybutyrate increases the reduction of NAD(P)+ to NAD(P)H. nih.gov An elevated NADH/NAD+ ratio can inhibit Ca2+-induced opening of the mPTP, thereby preserving mitochondrial integrity. nih.gov For instance, in hepatocytes exposed to an oxidizing agent, the subsequent mitochondrial depolarization and inner membrane permeabilization characteristic of the mPT are delayed by the presence of β-hydroxybutyrate. nih.gov

While a direct, primary effect of β-hydroxybutyrate on cytosolic calcium concentrations is not firmly established, some evidence suggests an indirect influence. Studies on butyrate, a structurally similar short-chain fatty acid, have shown it can increase intracellular free cytosolic calcium levels. plos.org Conversely, other research suggests that the metabolic impact of β-hydroxybutyrate can lead to a reduction in NMDA receptor-induced calcium responses in neurons. researchgate.net The interplay between β-hydroxybutyrate and calcium signaling is complex; however, its role in preventing mitochondrial overload and subsequent mPT appears to be a key aspect of its cytoprotective effects.

Role in Inflammasome Activation via Potassium Efflux Stimulated by Intracellular Calcium Release

β-Hydroxybutyrate has been identified as a potent inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). semanticscholar.org A critical trigger for the activation of the NLRP3 inflammasome is the efflux of potassium ions (K+) from the cell, which leads to a decrease in intracellular potassium concentration. nih.govsemanticscholar.orgnih.gov

Research has demonstrated that β-hydroxybutyrate specifically suppresses the activation of the NLRP3 inflammasome by preventing this crucial potassium efflux. researchgate.netsemanticscholar.orgnih.gov This inhibitory action is specific to the NLRP3 inflammasome, as β-hydroxybutyrate does not affect the activation of other inflammasomes like NLRC4 or AIM2. semanticscholar.org

The relationship between intracellular calcium and potassium efflux in the context of inflammasome activation is intricate. While potassium efflux is a direct trigger for NLRP3 activation, calcium signaling is also involved in this process. nih.govnih.gov In some models of NLRP3 activation, such as stimulation by extracellular ATP, potassium efflux is considered necessary to permit a sustained influx of calcium, which contributes to the signaling cascade. nih.gov β-hydroxybutyrate intervenes in this process by blocking the initial K+ efflux, thereby preventing a key upstream event required for the assembly and activation of the NLRP3 inflammasome. semanticscholar.org This action disrupts the downstream consequences, including the reduction of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization and speck formation, which are essential for inflammasome function. semanticscholar.org

Epigenetic Regulation and Gene Expression Modulation

Histone Deacetylase (HDAC) Inhibition: Class I HDACs (HDAC1, HDAC2, HDAC3, HDAC8)

β-Hydroxybutyrate functions as an endogenous inhibitor of class I histone deacetylases (HDACs), which are a class of enzymes that remove acetyl groups from lysine residues on histone proteins. nih.gov This inhibition leads to an increase in histone acetylation, a key epigenetic mark associated with a more open chromatin structure and increased gene transcription. Specifically, β-hydroxybutyrate has been shown to inhibit the activity of HDAC1, HDAC2, and HDAC3. nih.govfrontiersin.org However, its effect on HDAC8 is not observed. nih.gov This inhibitory action links cellular metabolic status directly to the regulation of gene expression.

| HDAC Isoform | Effect of β-Hydroxybutyrate |

| HDAC1 | Inhibition |

| HDAC2 | Inhibition |

| HDAC3 | Inhibition |

| HDAC8 | No Inhibition |

This table summarizes the inhibitory effects of β-hydroxybutyrate on Class I Histone Deacetylases.

As a direct consequence of HDAC inhibition, β-hydroxybutyrate treatment leads to an increase in the acetylation of specific lysine residues on histone tails. Notably, elevated levels of acetylation have been observed on histone H3 at lysine 9 (H3K9ac) and lysine 14 (H3K14ac). researchgate.net This hyperacetylation at gene promoter regions alters the chromatin structure, making it more accessible to transcription factors and the transcriptional machinery, thereby facilitating gene expression.

The epigenetic modifications induced by β-hydroxybutyrate translate into significant changes in the expression of a variety of genes involved in stress resistance, neuronal health, and metabolism. The inhibition of HDACs by β-hydroxybutyrate leads to increased histone acetylation at the promoters of specific target genes, resulting in their enhanced transcription.

For example, β-hydroxybutyrate treatment increases the expression of the Forkhead Box O3A (Foxo3a) gene, a transcription factor that plays a crucial role in oxidative stress resistance. nih.govfrontiersin.org Similarly, the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and plasticity, is upregulated by β-hydroxybutyrate through HDAC inhibition. nih.govsemanticscholar.org In the context of vascular health, β-hydroxybutyrate has been shown to promote the production of Claudin-5, a critical component of tight junctions in endothelial cells, by inhibiting HDAC3 and increasing H3K14ac at the Claudin-5 promoter. frontiersin.orgresearchgate.net Furthermore, β-hydroxybutyrate enhances the transcription of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (Ppargc1a), a master regulator of mitochondrial biogenesis, through the deposition of β-hydroxybutyrylation marks on H3K9 at its promoter. nih.govdoi.org

| Gene | Function | Effect of β-Hydroxybutyrate | Underlying Epigenetic Mechanism |

| Foxo3a | Stress Resistance, Longevity | Upregulation | HDAC1/HDAC2 inhibition, increased histone acetylation at promoter |

| BDNF | Neuronal Survival, Plasticity | Upregulation | HDAC inhibition, increased histone acetylation at promoter |

| Claudin-5 | Endothelial Tight Junctions | Upregulation | HDAC3 inhibition, increased H3K14 acetylation at promoter |

| Ppargc1a | Mitochondrial Biogenesis | Upregulation | Increased H3K9 β-hydroxybutyrylation at promoter |

This table details the regulatory effects of β-hydroxybutyrate on the expression of specific genes and the associated epigenetic mechanisms.

Protein β-Hydroxybutyrylation (K(BHB)) as a Post-Translational Modification

Beyond its role as an HDAC inhibitor, β-hydroxybutyrate itself serves as a substrate for a novel type of post-translational modification (PTM) known as lysine β-hydroxybutyrylation (Kbhb). This modification involves the covalent attachment of a β-hydroxybutyryl group to the epsilon-amino group of lysine residues on histone and non-histone proteins. plos.org This discovery established β-hydroxybutyrate not just as an energy source or a signaling molecule, but also as a direct participant in the epigenetic and proteomic landscape.

The process of β-hydroxybutyrylation is dynamically regulated by specific enzymes. The addition of this mark is catalyzed by enzymes known as "writers," while its removal is carried out by "erasers." Research has identified the acyltransferase p300 as a primary writer of Kbhb, capable of enzymatically adding the β-hydroxybutyryl group to lysine residues. plos.orgnih.gov Conversely, the class I HDACs, specifically HDAC1 and HDAC2, have been identified as erasers that can enzymatically remove this modification. plos.orgnih.gov The discovery of these regulatory enzymes underscores that β-hydroxybutyrylation is a tightly controlled cellular process, similar to other well-established PTMs like acetylation and methylation. A comprehensive analysis has identified thousands of β-hydroxybutyrylation sites on numerous proteins, indicating its widespread role in regulating diverse cellular processes, particularly those occurring in the nucleus such as chromatin organization and RNA metabolism. nih.gov

Detection and Characterization in Histone and Non-Histone Proteins

β-hydroxybutyrate (BHB) has been identified as a precursor for a significant post-translational modification known as lysine β-hydroxybutyrylation (Kbhb). nih.govnih.gov This modification involves the covalent attachment of a β-hydroxybutyrate molecule to the ε-amino group of lysine residues on proteins. nih.gov Advanced techniques such as mass spectrometry have been instrumental in the detection and characterization of this novel epigenetic mark. nih.gov

Histone proteins, the chief protein components of chromatin, are primary targets for Kbhb. This modification has been detected on all four core histones (H3, H4, H2A, and H2B) as well as the linker histone H1. researchgate.net In total, 44 distinct histone Kbhb sites have been identified, a number comparable to the well-established histone acetylation sites. miami.edu The levels of histone Kbhb are dramatically induced in response to elevated concentrations of β-hydroxybutyrate. miami.edunih.gov This has been observed in cultured cells and in the livers of mice undergoing prolonged fasting or experiencing streptozotocin-induced diabetic ketoacidosis, conditions known to elevate BHB levels. nih.govmiami.edu

Beyond histones, β-hydroxybutyrylation also occurs on non-histone proteins. A global analysis of Kbhb modifications in the hearts of aged mice identified 1710 β-hydroxybutyrylated lysine sites in 641 different proteins. nih.gov These modified proteins were found to be predominantly localized in the mitochondria and are primarily involved in crucial energy metabolism pathways. nih.gov

| Modified Protein Type | Location of Modification | Key Findings |

| Histone Proteins | Core (H2A, H2B, H3, H4) and Linker (H1) Histones | 44 distinct Kbhb sites identified. miami.edu Levels increase with elevated β-hydroxybutyrate. miami.edunih.gov |

| Non-Histone Proteins | Primarily Mitochondrial Proteins | 1710 Kbhb sites in 641 proteins identified in murine hearts. nih.gov Modified proteins are mainly involved in energy metabolism. nih.gov |

Regulatory Implications for Gene Expression

The discovery of histone lysine β-hydroxybutyrylation (Kbhb) has unveiled a direct link between metabolic state and the regulation of gene expression. miami.edunih.gov Histone Kbhb serves as an epigenetic mark that is enriched in the promoters of active genes. miami.edu Studies utilizing ChIP-seq and RNA-seq have demonstrated that the increase in H3K9bhb levels during periods of starvation is associated with the upregulation of genes involved in starvation-responsive metabolic pathways. miami.edu This suggests that histone β-hydroxybutyrylation is a key mechanism coupling metabolic shifts to transcriptional activation. miami.edunih.gov

The influence of β-hydroxybutyrate on gene expression can be tissue-specific. For instance, in primary myocytes, β-hydroxybutyrate has been shown to up-regulate genes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. nih.govbiorxiv.org Concurrently, it down-regulates genes associated with cytokine and chemokine signal transduction in these cells. nih.govbiorxiv.org However, this significant impact on gene expression is not universally observed across all cell types; β-hydroxybutyrate appears to have a minimal effect on gene expression in primary adipocytes, macrophages, and hepatocytes. nih.govbiorxiv.org

In bovine cumulus cells, treatment with β-hydroxybutyrate altered the expression of 345 genes. biorxiv.org The down-regulated genes were primarily involved in glycolysis and ribosome assembly, while the up-regulated genes were associated with mitochondrial metabolism and oocyte development. biorxiv.org This highlights the role of β-hydroxybutyrate in fine-tuning cellular processes in response to metabolic cues.

| Cell Type | Effect of β-Hydroxybutyrate | Upregulated Gene Pathways | Downregulated Gene Pathways |

| General (during starvation) | Upregulation of starvation-responsive genes | Starvation-responsive metabolic pathways | Not specified |

| Primary Myocytes | Upregulation and downregulation of specific gene sets | TCA cycle, Oxidative phosphorylation nih.govbiorxiv.org | Cytokine and chemokine signal transduction nih.govbiorxiv.org |

| Primary Adipocytes, Macrophages, Hepatocytes | Minimal impact on gene expression nih.govbiorxiv.org | Not applicable | Not applicable |

| Bovine Cumulus Cells | Altered expression of 345 genes biorxiv.org | Mitochondrial metabolism, Oocyte development biorxiv.org | Glycolysis, Ribosome assembly biorxiv.org |

Ion Channel Modulation

ATP-Sensitive Potassium (KATP) Channel Activity and Neurotransmitter Release

β-hydroxybutyrate appears to indirectly modulate the activity of ATP-sensitive potassium (KATP) channels, which play a critical role in linking cellular metabolism to electrical activity, particularly in neurons. nih.govyoutube.com While a direct effect of β-hydroxybutyrate on neurotransmitter release has not been observed, its presence augments the transmitter release induced by glibenclamide, a KATP channel blocker. nih.govresearchgate.net This suggests an underlying involvement of KATP channels in the metabolic effects of ketone bodies on neurotransmission. nih.gov

The proposed mechanism involves the impact of β-hydroxybutyrate on cellular energy metabolism. By serving as an alternative energy substrate to glucose, β-hydroxybutyrate can lead to an attenuation of glycolysis. nih.gov A decrease in the rate of glycolysis can lower the intracellular concentration of ATP. researchgate.net Since ATP inhibits KATP channels, a reduction in ATP levels would lead to a higher probability of these channels opening. youtube.comresearchgate.net The opening of KATP channels causes membrane hyperpolarization, which can reduce neuronal excitability. researchgate.net Therefore, even in the presence of sufficient glucose, ketone bodies may inhibit neuronal firing by promoting the opening of KATP channels. researchgate.net

| Condition | Effect on Glycolysis | Effect on Intracellular ATP | KATP Channel Activity | Consequence for Neuronal Activity |

| Presence of β-hydroxybutyrate | Attenuated nih.gov | Potentially decreased researchgate.net | Increased probability of opening researchgate.net | Hyperpolarization, reduced excitability researchgate.net |

| Presence of β-hydroxybutyrate + Glibenclamide (KATP channel blocker) | Attenuated nih.gov | Potentially decreased | Blocked | Augmented neurotransmitter release nih.govresearchgate.net |

General K+ Channel and Ca2+ Channel Regulation

β-hydroxybutyrate has demonstrated effects on calcium channel activity. In cultured neurons, the presence of β-hydroxybutyrate was found to diminish NMDA receptor-induced calcium responses. nih.gov Furthermore, β-hydroxybutyrate can modulate N-Type calcium channels in rat sympathetic neurons by acting as an agonist for the G-protein-coupled receptor FFA3. nih.gov

Calcium-activated potassium channels (KCa) are a diverse group of channels that are gated by intracellular calcium and are crucial for regulating membrane potential. wikipedia.org They are broadly classified based on their conductance into big conductance (BK), intermediate conductance (IK), and small conductance (SK) channels. wikipedia.org While a direct, universal regulatory role of β-hydroxybutyrate on all KCa channels has not been fully elucidated, its influence on intracellular calcium levels suggests a potential for indirect modulation. For instance, by diminishing calcium influx through NMDA receptors, β-hydroxybutyrate could indirectly affect the activity of KCa channels that are sensitive to these calcium signals. nih.gov The opening of BK channels in smooth muscle cells, for example, is triggered by elevated intracellular calcium, leading to hyperpolarization and relaxation. wikipedia.org

| Ion Channel Type | Effect of β-Hydroxybutyrate | Mechanism |

| NMDA Receptor (a type of calcium channel) | Diminished calcium responses nih.gov | Not fully specified |

| N-Type Calcium Channels | Modulated activity nih.gov | Agonist for FFA3 receptor nih.gov |

| Calcium-Activated Potassium (KCa) Channels | Potential for indirect modulation | Influence on intracellular calcium levels nih.govwikipedia.org |

Influence on Key Signaling Nodes and Pathways

Nuclear Factor-κB (NF-κB) Signaling Pathway Modulation

The Nuclear Factor-κB (NF-κB) signaling pathway is a central regulator of inflammatory responses. nih.govmdpi.com The effect of β-hydroxybutyrate on this pathway appears to be context-dependent.

In a study using calf hepatocytes, higher concentrations of β-hydroxybutyrate were shown to induce inflammatory injury by activating the NF-κB signaling pathway. nih.govkarger.com This activation was potentially triggered by oxidative stress. nih.gov The study observed that β-hydroxybutyrate treatment increased the activity of IKKβ and the levels of phosphorylated IκBα (p-IκBα). nih.gov This leads to the dissociation of the inhibitor IκB from NF-κB, allowing the p65 subunit of NF-κB to translocate to the nucleus and increase its transcriptional activity. nih.govkarger.com Consequently, the expression of NF-κB-regulated pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), was markedly increased. nih.govkarger.com

Conversely, other research suggests that β-hydroxybutyrate can exert anti-inflammatory effects by modulating the NF-κB pathway. nih.gov This anti-inflammatory action may be mediated through interactions with PGC-1α and the transcription factor FoxO1. nih.gov It has been reported that both NF-κB and FoxO1 are involved in the PI3K/Akt inflammatory signaling pathway. nih.gov In this context, β-hydroxybutyrate treatment was found to diminish the levels of phosphorylated p65, the active form of an NF-κB subunit. nih.gov

| Study Context | Effect on NF-κB Pathway | Key Molecular Events | Outcome |

| Calf Hepatocytes (High BHBA concentrations) | Activation nih.govkarger.com | Increased IKKβ activity, increased p-IκBα, increased p65 expression and activity nih.gov | Increased expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) nih.govkarger.com |

| Aged Rats / HEK293T Cells | Inhibition nih.gov | Diminished levels of phosphorylated p65 nih.gov | Anti-inflammatory effect nih.gov |

NOD-Like Receptor Protein 3 (NLRP3) Inflammasome Inhibition

The ketone body β-hydroxybutyrate (BHB) has been identified as a potent inhibitor of the NOD-Like Receptor Protein 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the innate immune response. nih.govresearchgate.netnih.gov Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govresearchgate.netnih.gov Research indicates that BHB, but not structurally related compounds like acetoacetate, butyrate, or acetate, suppresses the activation of the NLRP3 inflammasome in response to a variety of activators. nih.govresearchgate.netnih.govumn.edu This inhibitory effect has been observed in both mouse models and human monocytes. nih.govresearchgate.netnih.gov

The mechanism by which BHB inhibits the NLRP3 inflammasome is distinct from other starvation-regulated pathways. nih.govresearchgate.netnih.gov Studies have shown that the inhibitory action of BHB on NLRP3 is not dependent on AMP-activated protein kinase (AMPK), reactive oxygen species (ROS), autophagy, or glycolytic inhibition. nih.govresearchgate.netnih.govumn.edu Instead, the primary mechanisms involve two key upstream events in the inflammasome activation cascade. Firstly, BHB prevents the efflux of potassium ions (K+) from macrophages, a critical trigger for NLRP3 activation. nih.govresearchgate.netnih.govumn.edu Secondly, it reduces the oligomerization of the Apoptosis-associated speck-like protein containing a CARD (ASC) and the subsequent formation of ASC specks, which are essential for the assembly and activation of the inflammasome complex. nih.govresearchgate.netnih.govumn.edu

This targeted suppression is specific to the NLRP3 inflammasome. BHB does not appear to affect other inflammasomes, such as NLRC4 or AIM2, nor the non-canonical caspase-11 inflammasome. nih.govresearchgate.netnih.govumn.edu The inhibition occurs without BHB needing to be oxidized in the tricarboxylic acid (TCA) cycle and is independent of pathways involving uncoupling protein-2 (UCP2), sirtuin-2 (SIRT2), or the G protein-coupled receptor GPR109A. researchgate.netnih.govescholarship.org In vivo studies have further demonstrated that BHB can attenuate caspase-1 activation and the secretion of IL-1β in mouse models of NLRP3-mediated inflammatory diseases. nih.govresearchgate.netnih.gov These findings suggest that the anti-inflammatory properties of caloric restriction or ketogenic diets may be mechanistically linked to the BHB-mediated inhibition of the NLRP3 inflammasome. researchgate.netnih.govescholarship.org

Table 1: Mechanistic Details of β-Hydroxybutyrate's Inhibition of the NLRP3 Inflammasome

| Mechanism | Finding |

|---|---|

| Target Specificity | Specifically inhibits the NLRP3 inflammasome, with no significant impact on NLRC4, AIM2, or non-canonical caspase-11 inflammasomes. nih.govresearchgate.netnih.govumn.edu |

| Potassium Ion Efflux | Prevents the decline in intracellular K+ concentration, a key upstream trigger for NLRP3 activation. nih.govresearchgate.netnih.govumn.edu |

| ASC Oligomerization | Inhibits the nucleation-induced polymerization (oligomerization) of the ASC adapter protein. nih.govresearchgate.netnih.gov |

| ASC Speck Formation | Reduces the formation of ASC specks, which are large signaling platforms required for inflammasome function. nih.govresearchgate.net |

| Cytokine Reduction | Decreases the production and secretion of mature IL-1β and IL-18 in human monocytes. nih.govresearchgate.netnih.gov |

| Independence from other Pathways | The inhibitory effect is not dependent on AMPK, ROS, autophagy, glycolytic inhibition, UCP2, SIRT2, or GPR109A. nih.govresearchgate.netnih.govumn.eduescholarship.org |

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK)/Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

β-hydroxybutyrate plays a significant role in cellular signaling by activating the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway. nih.govoncotarget.com AMPK acts as a cellular energy sensor, and its activation by BHB initiates a cascade of downstream effects that enhance cellular stress resistance. nih.govresearchgate.net Research has shown that BHB treatment significantly increases the phosphorylation of AMPK, indicating its activation. nih.govoncotarget.com

Once activated, AMPK can influence the activity of various transcription factors, including the Forkhead box protein O3α (FOXO3α). nih.gov The activation of the AMPK-FOXO3α pathway leads to the increased expression of key antioxidant enzymes, namely manganese superoxide (B77818) dismutase (MnSOD) and catalase. nih.govoncotarget.comoncotarget.com These enzymes are crucial for mitigating oxidative stress by neutralizing reactive oxygen species. nih.gov This suggests that BHB can reduce oxidative stress via the AMPK-FOXO3 pathway. nih.gov

Furthermore, the activation of AMPK by BHB is linked to the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway. nih.govnih.gov AMPK can mediate an antioxidative cascade by activating Nrf2, a critical transcription factor for maintaining cardiovascular health and endoplasmic reticulum homeostasis. nih.govmdpi.com Studies investigating atherosclerotic calcification found that BHB supplementation led to a significant elevation in the expression of phosphorylated AMPK (p-AMPK) and Nrf2. nih.gov The use of an AMPK inhibitor was shown to block the expression of Nrf2 and reverse the beneficial effects of BHB, confirming that BHB exerts its effects through the AMPK/Nrf2 pathway. nih.gov

Table 2: Key Findings in the AMPK/Nrf2 Pathway Activation by β-Hydroxybutyrate

| Pathway Component | Effect of β-Hydroxybutyrate | Downstream Consequence |

|---|---|---|

| AMPK | Increases phosphorylation (activation). nih.govoncotarget.com | Initiates downstream signaling cascades. nih.gov |

| FOXO3α | Activation is increased via AMPK. nih.gov | Upregulates expression of antioxidant enzymes. nih.gov |

| MnSOD & Catalase | Expression is increased. nih.govoncotarget.comoncotarget.com | Enhanced protection against oxidative stress. nih.gov |

| Nrf2 | Expression is significantly elevated via AMPK activation. nih.gov | Contributes to the mitigation of endoplasmic reticulum stress-mediated apoptosis. nih.govnih.gov |

Endoplasmic Reticulum Stress (ERS) Mitigation

β-hydroxybutyrate has demonstrated a protective role against endoplasmic reticulum stress (ERS), a condition characterized by the accumulation of misfolded proteins in the ER lumen that can trigger inflammation and apoptosis. nih.govmdpi.comresearchgate.net BHB has been shown to suppress the expression of ERS-responsive genes and key marker proteins associated with this stress response. nih.govresearchgate.net

In studies using rodent models and cultured human hepatoma cells, BHB treatment effectively decreased the levels of ERS markers, including PERK, IRE1, and ATF6α. nih.govresearchgate.netresearchgate.net Furthermore, BHB downregulates the expression of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), which are central to the ERS pathway and ERS-mediated apoptosis. nih.govmdpi.com This mitigation of ERS contributes to increased cell viability and a reduction in the expression of apoptosis-inducible genes. researchgate.net

The mechanism for ERS mitigation by BHB is closely linked to its activation of AMPK. nih.govresearchgate.net AMPK is recognized as a key regulator that can confer protective effects against ERS. nih.gov By activating AMPK, BHB helps to suppress the inflammasome formation that is often induced by ERS. nih.govoncotarget.comoncotarget.com Studies have confirmed that the reduction of ER stress markers by BHB is mediated through AMPK activation, as the overexpression of AMPK in cultured cells enhanced the reduction of these markers when treated with BHB. researchgate.net Therefore, BHB alleviates ERS, at least in part, by activating the AMPK signaling pathway, which in turn helps to maintain ER homeostasis and inhibit downstream inflammatory and apoptotic pathways. nih.govmdpi.com

Table 3: Effect of β-Hydroxybutyrate on Endoplasmic Reticulum Stress Markers

| ERS Marker | Function | Effect of β-Hydroxybutyrate Treatment |

|---|---|---|

| p-PERK | ER stress sensor; initiates unfolded protein response (UPR). | Decreased expression. nih.govresearchgate.net |

| p-IRE1 | ER stress sensor; initiates UPR. | Decreased expression. nih.govresearchgate.net |

| ATF6α | ER stress sensor; transcription factor that upregulates UPR genes. | Decreased expression. nih.govresearchgate.net |

| GRP78 | Molecular chaperone; key indicator of ERS. | Decreased expression. nih.govmdpi.com |

| CHOP | Pro-apoptotic transcription factor induced by severe ERS. | Decreased expression. nih.govmdpi.com |

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Calcium-beta-hydroxybutyrate |

| β-hydroxybutyrate (BHB) |

| Acetoacetate |

| Butyrate |

| Acetate |

| Interleukin-1β (IL-1β) |

| Interleukin-18 (IL-18) |

| Potassium |

| Manganese superoxide dismutase (MnSOD) |

| Catalase |

| Glucose-regulated protein 78 (GRP78) |

Preclinical and in Vitro Investigations of β Hydroxybutyrate Biological Roles

Neurobiological System Studies

Preclinical and in vitro studies have elucidated several neuroprotective mechanisms of β-hydroxybutyrate (BHB), particularly concerning its influence on neurons and microglia, the resident immune cells of the central nervous system. A significant aspect of its neuroprotective role involves the modulation of microglial activation. In models of neurodegeneration, BHB has been shown to reduce the inflammatory status in microglia, leading to a decrease in the production of pro-inflammatory mediators. nih.govnih.gov This is partly achieved through the activation of the G-protein-Coupled Receptor 109A (GPR109a) and the deactivation of the inflammasome complex. nih.govnih.gov

In lipopolysaccharide (LPS)-activated microglial cells, BHB can regulate metabolic reprogramming. nih.gov Furthermore, some studies report that BHB treatment promotes a shift in microglia towards the M2 phenotype, which is associated with anti-inflammatory and tissue-reparative functions. nih.gov For instance, in a cuprizone-induced mouse model of demyelination, BHB treatment decreased the activation of microglia and astrocytes. nih.govresearchgate.net It also led to an increase in the number of Iba-1+ + Arginase-1+ cells, indicative of M2 polarized microglia, while decreasing the number of pro-inflammatory Iba-1+ + CD16/32+ cells. researchgate.net

BHB has also been found to inhibit the production of inflammatory mediators and cytokines such as reactive oxygen species (ROS), nitrite, interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated BV-2 microglial cells. researchgate.net However, one study using human microglia (HMC3) cells found that higher concentrations of BHB led to a polarization towards the pro-inflammatory M1 state, suggesting that the effects of BHB on microglial phenotype may be context-dependent. afmr.org

Beyond its effects on microglia, BHB has demonstrated direct neuro-regenerative properties in primary neuronal cultures. In a simulated injury model, BHB treatment significantly increased cell density and migration into the damaged area compared to controls. mdpi.com This was accompanied by an increase in the expression of synapsin-I and β3-tubulin, proteins associated with neural regeneration and axonogenesis. mdpi.com Additionally, BHB has been shown to up-regulate the neurotrophin brain-derived neurotrophic factor (BDNF) in both the corpus callosum and hippocampus, which is known to promote neuronal survival and growth. nih.gov

Table 1: Effects of β-Hydroxybutyrate on Microglia and Neurons in Preclinical Models

| Model System | Key Findings | Reference |

|---|---|---|

| Neurodegenerative Disease Models | Reduced inflammatory status in microglia; decreased pro-inflammatory mediators. | nih.govnih.gov |

| LPS-activated Microglial Cells | Regulated metabolic reprogramming; potential shift towards M2 phenotype. | nih.gov |

| Cuprizone-induced Demyelination | Decreased activation of microglia and astrocytes; promoted M2 microglial polarization. | nih.govresearchgate.net |

| LPS-stimulated BV-2 Microglia | Inhibited production of ROS, nitrite, IL-1β, TNF-α, and IL-6. | researchgate.net |

| Human Microglia (HMC3) | Higher concentrations polarized microglia to the M1 state. | afmr.org |

| Primary Neuronal Cultures (in vitro injury) | Enhanced neuronal migration and increased cell density in damaged areas. | mdpi.com |

| Primary Neuronal Cultures (in vitro injury) | Increased expression of synapsin-I and β3-tubulin. | mdpi.com |

| Cuprizone-induced Demyelination | Up-regulated brain-derived neurotrophic factor (BDNF). | nih.gov |

β-Hydroxybutyrate has been shown to significantly influence the synthesis and homeostasis of the primary excitatory and inhibitory neurotransmitters, glutamate (B1630785) and Gamma-Aminobutyric Acid (GABA), respectively. In cultured GABAergic neurons, β-hydroxybutyrate is a preferred substrate over glucose for the synthesis of both glutamate and GABA. nih.govbohrium.comresearchgate.net When both glucose and β-hydroxybutyrate are available, ¹³C-atoms from β-hydroxybutyrate are incorporated into glutamate, GABA, and aspartate to a greater extent than ¹³C-atoms from glucose under resting conditions. nih.gov

Further studies have shown that nerve terminals can utilize β-hydroxybutyrate in a cell-autonomous manner to support both excitatory and inhibitory neurotransmission. biorxiv.orgresearchgate.net This process relies on the Ca²⁺-dependent upregulation of mitochondrial metabolism. biorxiv.orgresearchgate.net In inhibitory axons fueled by ketones, ATP levels are sustained at much higher levels under steady-state conditions compared to excitatory axons. biorxiv.org

In vitro and animal studies have demonstrated that β-hydroxybutyrate can modulate neuronal excitability, though the specific effects appear to vary depending on the experimental model and conditions. In hippocampal slices, the application of β-HB has been shown to significantly reduce neuronal hyperexcitability. aesnet.org When high potassium solutions were used to induce increased neuronal firing, β-HB application markedly reduced the fluorescent intensity of a calcium indicator and stopped the "flickering" fluorescence in the CA1 region, which is indicative of a reduction in neuronal firing. aesnet.org This effect was reversible upon washout of β-HB. aesnet.org These findings align with observations in a mouse model of status epilepticus, where β-HB treatment significantly reduced the duration of seizures. aesnet.org

β-Hydroxybutyrate has demonstrated significant beneficial effects on oligodendrocytes, the myelinating cells of the central nervous system, by promoting their differentiation and preserving myelin. In vitro studies have shown that β-hydroxy β-methylbutyrate (HMB), a metabolite of leucine (B10760876) that is structurally similar to BHB, stimulates the maturation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes. nih.gov

In animal models of demyelination, such as the cuprizone (B1210641) model, exogenous BHB treatment has been shown to prevent myelin loss. nih.govresearchgate.net This was confirmed by the preserved expression of myelin proteins like myelin-oligodendrocyte glycoprotein (B1211001) (MOG) and myelin proteolipid protein (PLP). researchgate.net The treatment also increased the number of mature APC+ oligodendrocytes. nih.gov Furthermore, BHB appears to support the metabolic needs of myelinating oligodendrocytes by increasing the expression of the monocarboxylate transporter 1 (MCT1), which is essential for transporting ketone bodies into cells. nih.gov

The mechanisms underlying these effects involve the modulation of signaling pathways related to oligodendrocyte survival and apoptosis. BHB treatment has been found to decrease the expression of factors related to oligodendrocyte apoptosis, such as HDAC3, PARP1, AIF, and TRPA1, in the corpus callosum. nih.gov Concurrently, it increases the expression of TrkB, the receptor for brain-derived neurotrophic factor (BDNF), which promotes cell survival. nih.gov

In a mouse model with a deficiency in the N-methyl-D-aspartate receptor (NMDAR), which exhibits deficits in myelination, long-term supplementation with BHB was shown to ameliorate a reduction in the percentage of myelinated axons in the corpus callosum. sciety.org These findings collectively suggest that β-hydroxybutyrate plays a crucial role in supporting remyelination processes, partly by promoting the differentiation of OPCs and enhancing the survival of mature oligodendrocytes. nih.govsciety.org

Table 2: Effects of β-Hydroxybutyrate on Oligodendrocytes and Myelination

| Model System | Key Findings | Reference |

|---|---|---|

| Cultured Oligodendrocyte Progenitor Cells (OPCs) | Stimulated maturation into oligodendrocytes (study with HMB). | nih.gov |

| Cuprizone-induced Demyelination Mouse Model | Prevented myelin loss and preserved MOG and PLP protein levels. | nih.govresearchgate.net |

| Cuprizone-induced Demyelination Mouse Model | Increased the number of mature APC+ oligodendrocytes and MCT1+ cells. | nih.gov |

| Cuprizone-induced Demyelination Mouse Model | Decreased expression of oligodendrocyte apoptosis-related proteins (HDAC3, PARP1, AIF, TRPA1). | nih.gov |

| NMDAR Deficient Mouse Model | Ameliorated the reduced percentage of myelinated axons in the corpus callosum. | sciety.org |

Cardiovascular System Research

In vitro and preclinical studies have identified β-hydroxybutyrate (BHB) as a potent inhibitor of vascular calcification, a process implicated in the progression of atherosclerotic cardiovascular disease. In animal models using ApoE-/- mice fed a Western diet, supplementation with BHB for 24 weeks resulted in a significant reduction in calcified areas, calcium content, and alkaline phosphatase (ALP) activity within the aortas. mdpi.comnih.gov

The protective mechanism of BHB against vascular calcification involves multiple cellular pathways. One key mechanism is the inhibition of endoplasmic reticulum stress (ERS) and subsequent ERS-mediated apoptosis in vascular smooth muscle cells (VSMCs). mdpi.comnih.gov BHB treatment has been shown to downregulate the expression of ERS markers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). mdpi.comnih.gov

In vitro experiments using cultured rat VSMCs have corroborated these findings. BHB was found to directly inhibit VSMC calcification, as evidenced by reduced ALP activity and lower calcium content. mdpi.comnih.govresearchgate.net Furthermore, BHB suppressed ERS-mediated apoptosis in these cells. mdpi.comnih.govresearchgate.net

Another identified mechanism is the enhancement of autophagy in VSMCs. In high phosphate-induced models of vascular calcification, BHB intervention delayed the progression of arterial calcification and ameliorated VSMC calcification. nih.govresearchgate.net This protective effect was associated with an enhanced expression of the autophagy-related protein LC3B and an upregulated ratio of LC3II/LC3I, indicating an increase in autophagy. nih.gov The inhibition of autophagy was found to counteract the protective effect of BHB on vascular calcification, confirming the critical role of this pathway. nih.govresearchgate.net These studies collectively demonstrate that BHB can alleviate atherosclerotic calcification by inhibiting apoptosis and enhancing protective autophagy in vascular smooth muscle cells. mdpi.comnih.govnih.gov

Anti-Oxidative Stress Mechanisms in Cardiac Cells

In preclinical studies, β-hydroxybutyrate (β-OHB) has demonstrated significant anti-oxidative stress effects in cardiac cells through various mechanisms. One key pathway involves its function as an inhibitor of histone deacetylases (HDACs). nih.gov By inhibiting HDACs, β-OHB can activate the antioxidant FoxO3a/MT2 pathway, which enhances redox homeostasis and improves mitochondrial function, thereby protecting myocardial cells from sepsis-induced injury. nih.gov This process leads to the activation of genes that encode for antioxidant proteins, such as superoxide (B77818) dismutase (SOD) and catalase. nih.gov

Another identified mechanism is the upregulation of Thioredoxin 1 (Trx1), a major antioxidant enzyme. In cultured cardiomyocytes, β-OHB treatment has been shown to increase Trx1 expression, conferring resistance against oxidative stress. nih.gov Studies indicate that β-OHB can attenuate hydrogen peroxide (H₂O₂)-induced cell death in cardiomyocytes, an effect that is abolished when Trx1 is knocked down. nih.gov This suggests that β-OHB's protective capability against oxidative stress is mediated, at least in part, through endogenous Trx1. nih.gov Furthermore, research in animal models of septic cardiomyopathy has shown that β-OHB administration reduces the production of reactive oxygen species (ROS) and improves myocardial mitochondrial performance. nih.gov

| Research Finding | Model System | Mechanism of Action | Outcome |

| β-OHB as an HDAC inhibitor | MCM-treated H9C2 cells and LPS-challenged mice | Activates the antioxidant FoxO3a/MT2 pathway. nih.gov | Enhanced redox homeostasis, improved mitochondrial function, and myocardial protection in sepsis. nih.gov |

| Upregulation of Thioredoxin 1 (Trx1) | Primary cultured cardiomyocytes | Increases expression of the antioxidant protein Trx1. nih.gov | Protects cardiomyocytes against H₂O₂-induced oxidative stress and cell death. nih.gov |

| Reduction of ROS | Septic hearts in mice | Enhances expressions of FoxO3a and SOD2. nih.gov | Prevents myocardial oxidative stress. nih.gov |

Cardioprotective Signaling under Metabolic Stress

β-hydroxybutyrate acts not only as an alternative fuel source for the heart, particularly during metabolic stress like heart failure, but also as a crucial signaling molecule with broad cardioprotective effects. nih.govfrontiersin.org It is increasingly recognized as a "super fuel" that can improve cardiac energetics when the utilization of fatty acids and carbohydrates is limited. nih.govfrontiersin.org In failing hearts, there is often a metabolic shift where ketone body utilization is upregulated as fatty acid use declines. frontiersin.org

Beyond its metabolic role, β-OHB exerts significant signaling effects on inflammation, a key driver of cardiovascular damage. It has been shown to inhibit the NLRP3 inflammasome, a critical component of the inflammatory response. mdpi.comnih.gov By inhibiting the NLRP3 inflammasome, β-OHB can decrease the production and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18. mdpi.comnih.gov This anti-inflammatory action can reduce myocardial inflammation and improve cardiac function in models of heart failure. mdpi.com These pleiotropic effects, including modulating inflammation, oxidative stress, and endothelial function, collectively contribute to its cardiovascular benefits. mdpi.comresearchgate.net

| Signaling Pathway | Effect of β-hydroxybutyrate | Consequence for Cardiac Cells |

| Energy Metabolism | Serves as an efficient alternative fuel source ("super fuel"). nih.gov | Improves cardiac energetics and function, especially in failing hearts. frontiersin.orgmdpi.com |

| Inflammatory Signaling | Inhibits the NLRP3 inflammasome. nih.gov | Reduces the secretion of pro-inflammatory cytokines (e.g., IL-1β), mitigating inflammation-driven cardiovascular damage. mdpi.comnih.gov |

| Endothelial Function | Enhances endothelial nitric oxide synthase (eNOS) expression. mdpi.com | Improves nitric oxide (NO) availability and vascular health. mdpi.com |

Musculoskeletal System Research

In the context of the musculoskeletal system, β-hydroxybutyrate has been investigated for its potential role in bone remodeling. Preclinical research suggests that β-OHB may help ameliorate osteoporosis by promoting the formation of bone-producing cells, known as osteoblasts (osteoblastogenesis), and inhibiting the differentiation of bone-resorbing cells, called osteoclasts (osteoclastogenesis). nih.govfrontiersin.org

The balance between the activity of osteoblasts and osteoclasts is fundamental to maintaining bone mass. nih.gov An imbalance, with excessive bone resorption by osteoclasts relative to bone formation by osteoblasts, leads to conditions like osteoporosis. nih.gov Studies have found that β-OHB can hinder osteoclast differentiation. nih.govnih.gov This inhibitory effect on osteoclasts may be mediated by suppressing the nuclear factor of activated T-cells c1 (NFATc1), a master regulator of osteoclastogenesis. nih.gov By preventing the translocation of NFATc1 into the nucleus, β-OHB can reduce the expression of key genes required for bone resorption. nih.gov The effect on osteoclasts appears to rely on the suppression of histone deacetylase (HDAC) activity. nih.gov

| Cellular Process | Effect of β-hydroxybutyrate | Underlying Mechanism |

| Osteoblastogenesis | Promotes osteoblast formation. nih.gov | Activates signal transduction pathways for osteoblast proliferation. nih.gov |

| Osteoclastogenesis | Inhibits osteoclast differentiation and function. nih.govnih.gov | Reduces the active form of NFATc1 and prevents its nuclear translocation; suppresses HDAC activity. nih.govnih.gov |

A potential mechanism by which β-hydroxybutyrate promotes the proliferation of osteoblasts involves the activation of signal transduction pathways initiated by a rapid influx of calcium ions into the cells. nih.gov This influx of calcium is a critical signaling event in bone cells.

The proposed mechanism suggests that β-OHB enhances the production of adenosine (B11128) 5'-triphosphate (ATP) by mitochondria. nih.gov This increase in cellular ATP can lead to the depolarization of the cell membrane. nih.gov While the precise channels are not fully elucidated in the provided context, this depolarization could activate voltage-gated calcium channels, facilitating the entry of extracellular calcium into the osteoblasts. The subsequent increase in intracellular calcium ions can then activate calmodulin (CaM), which in turn regulates pathways like the calmodulin-dependent kinase II (CaMKII) and the nuclear factor of activated T-cells (NFAT) pathways, both of which are known to promote osteoblast differentiation. nih.gov

Metabolic and Cellular Homeostasis Studies

In vitro studies using cultured neurons have demonstrated that β-hydroxybutyrate can alter cellular energy metabolism by attenuating glycolysis. nih.govresearchgate.net While glucose is the primary energy substrate for neurons, ketone bodies like β-OHB serve as a major alternative fuel, particularly during periods of low glucose availability. nih.gov

When neurons are provided with both glucose and β-hydroxybutyrate, they exhibit a reduction in the rate of glycolysis. nih.govresearchgate.net This metabolic shift is accompanied by other functional changes in the neurons. For instance, the presence of β-OHB has been shown to diminish NMDA receptor-induced calcium responses in cultured neurons. nih.govresearchgate.net This suggests a direct link between the change in energy substrate and neuronal function, coupling cellular metabolism with neurotransmission. nih.gov The inhibition of glycolysis by β-hydroxybutyrate is not unique to neurons, as similar effects have been observed in astrocytes and cardiac tissue. researchgate.netmdpi.com

Regulation of Fatty Acid Synthesis (e.g., in Bovine Mammary Epithelial Cells)

Beta-hydroxybutyrate (BHB), a primary ketone body, plays a significant role as both a precursor and a regulator in the de novo synthesis of fatty acids, particularly within the mammary glands of ruminants like dairy cows. researchgate.netnih.gov In bovine mammary epithelial cells (BMECs), acetate (B1210297) and β-hydroxybutyrate are the main substrates for the creation of new fatty acids. nih.gov The synthesis of milk fat is intrinsically linked to the availability of these precursors. nih.gov

Studies have demonstrated that β-hydroxybutyrate can influence the expression of key genes and proteins involved in lipogenesis. For instance, treating BMECs with BHB has been shown to activate Sterol Regulatory Element-Binding Protein 1 (SREBP1), a crucial transcription factor that governs the expression of genes involved in fatty acid synthesis. researchgate.net This activation leads to an increased secretion of triacylglycerol. researchgate.net Research using RNA sequencing on BMECs treated with acetate and BHBA identified a significant number of differentially expressed genes, with upregulated genes being primarily involved in lipid and steroid biosynthetic processes. nih.gov Specifically, pathways for fatty acid metabolism and steroid biosynthesis were significantly enriched. nih.gov

Elevated concentrations of BHB, often seen in conditions like ketosis in dairy cows, are correlated with an increased percentage of fat in the milk. researchgate.netmdpi.com This is explained by BHB's ability to increase triglyceride synthesis in mammary epithelial cells. researchgate.net The protein, cell death-inducing DFFA-like effector a (CIDEA), which is related to milk fat synthesis and secretion, is promoted by the presence of non-esterified fatty acids (NEFAs) like C18:0, which can increase in hyperketonemic states. mdpi.com

Impact of β-Hydroxybutyrate on Key Regulators of Fatty Acid Synthesis in Bovine Mammary Epithelial Cells

| Molecule | Effect of BHB Treatment | Function |

|---|---|---|

| SREBP1 (Sterol Regulatory Element-Binding Protein 1) | Increased Expression/Activation | Transcription factor that activates genes for fatty acid synthesis. |

| FAS (Fatty Acid Synthase) | Increased Protein Expression | Enzyme critical for the synthesis of fatty acids. |

| ACC-α (Acetyl-CoA Carboxylase alpha) | Increased Protein Expression | Enzyme that catalyzes a key step in fatty acid synthesis. |

| Cidea (Cell death-inducing DFFA-like effector a) | Increased Protein Expression | Protein associated with milk fat synthesis and secretion. |

Impact on Intestinal Enterocyte Differentiation

β-hydroxybutyrate is a key metabolite that influences the homeostasis and differentiation of intestinal stem cells (ISCs). nih.govnih.gov The enzyme 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), which is essential for producing ketone bodies like β-hydroxybutyrate, is highly expressed in self-renewing Lgr5+ intestinal stem cells. nih.govnih.gov This suggests that local production of β-hydroxybutyrate within the intestinal crypts plays a role in regulating the fate of these stem cells. nih.gov

Research has shown that β-hydroxybutyrate promotes the differentiation of intestinal cells. In Caco-2 cells, a model for human colonocytes, treatment with β-hydroxybutyrate leads to an increase in the expression of markers for enterocyte differentiation, such as sucrase-isomaltase (SI) and Keratin 20 (KRT20). nih.gov Furthermore, β-hydroxybutyrate treatment also increases the expression of p21Waf1, a protein that inhibits cell growth and promotes differentiation, and Caudal-related homeobox transcription factor 2 (CDX2), an intestine-specific transcription factor that regulates epithelial homeostasis. nih.gov Conversely, reducing the expression of HMGCS2, and thus lowering β-hydroxybutyrate synthesis, impairs this spontaneous differentiation process. nih.gov

The mechanism by which β-hydroxybutyrate exerts these effects involves epigenetic regulation. It acts as an endogenous inhibitor of class I histone deacetylases (HDACs). nih.govnih.gov By inhibiting HDACs, β-hydroxybutyrate reinforces the Notch signaling pathway, a critical pathway that instructs ISC self-renewal and lineage decisions. nih.govnih.gov This ultimately helps to fine-tune the adaptation of stem cells during normal function and in response to injury. nih.gov Diets that elevate ketone body levels, such as a high-fat ketogenic diet, have been shown to enhance ISC function and improve regeneration after intestinal injury through this β-hydroxybutyrate-mediated Notch signaling. nih.govmit.edu

Effect of β-Hydroxybutyrate on Intestinal Cell Differentiation Markers

| Marker | Effect of βHB Treatment | Role in Differentiation |

|---|---|---|

| Sucrase-isomaltase (SI) | Increased mRNA Expression | Marker of mature enterocytes. |

| Keratin 20 (KRT20) | Increased mRNA Expression | Marker of differentiated intestinal epithelial cells. |

| p21Waf1 | Increased mRNA and Protein Expression | Inhibits cell cycle and induces differentiation. |

| CDX2 | Increased mRNA and Protein Expression | Master regulator of intestinal cell identity and differentiation. |

| Notch Signaling | Reinforced/Enhanced | Key pathway for stem cell self-renewal and lineage decisions. |

Antioxidant Defense Mechanisms (e.g., against Reactive Oxygen Species production)

β-hydroxybutyrate demonstrates significant antioxidant properties through multiple mechanisms, contributing to cellular protection against oxidative stress. mdpi.comnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS)—highly reactive molecules like hydroxyl radicals (•OH) and superoxide (O2•)—and the body's ability to neutralize them. nih.govmdpi.comnih.gov Excessive ROS can damage vital cellular components, including DNA, proteins, and lipids. nih.govketone.com

One of the primary ways β-hydroxybutyrate combats oxidative stress is by reducing the production of ROS. ketone.com It achieves this by oxidizing the Coenzyme Q couple in the mitochondrial electron transport chain, which decreases the reverse electron transport at complex I, a major site of superoxide generation. researchgate.net In vitro studies have confirmed that β-hydroxybutyrate can directly scavenge hydroxyl radicals and inhibit mitochondrial ROS production in stressed neurons. nih.govresearchgate.net

Beyond preventing ROS formation, β-hydroxybutyrate also bolsters the cellular antioxidant defense systems. researchgate.net It enhances the activity of key antioxidant enzymes such as superoxide dismutase 2 (SOD2), catalase, and glutathione (B108866) peroxidase. nih.govdraxe.com This is accomplished in part through the activation of transcription factors like Forkhead box O (FOXO) proteins (FOXO1 and FOXO3) and nuclear factor-erythroid 2-related factor-2 (NRF2), which control the expression of these protective enzymes. nih.gov For example, in cardiomyocytes, β-hydroxybutyrate upregulates Thioredoxin 1 (Trx1), a major antioxidant protein, by inhibiting histone deacetylase 1 (HDAC1) and stabilizing the Trx1 protein. nih.gov This upregulation confers resistance against oxidative stress. nih.gov Additionally, β-hydroxybutyrate metabolism helps generate NADPH, a crucial molecule that supports the glutathione and thioredoxin antioxidant systems. researchgate.net

Antioxidant Mechanisms of β-Hydroxybutyrate

| Mechanism | Specific Action | Outcome |

|---|---|---|

| Direct ROS Scavenging | Acts as a direct antioxidant for hydroxyl radicals (•OH). nih.govresearchgate.net | Neutralization of highly reactive free radicals. |

| Reduced ROS Production | Decreases superoxide production from mitochondrial complex I. researchgate.net | Lowered cellular ROS levels. |

| Upregulation of Antioxidant Enzymes | Increases expression/activity of SOD2, catalase, Trx1, etc. nih.govdraxe.comnih.gov | Enhanced capacity to detoxify ROS. |

| Activation of Transcription Factors | Activates FOXO1, FOXO3, and NRF2. nih.gov | Increased transcription of antioxidant defense genes. |

| Support of Antioxidant Systems | Generates NADPH to support the glutathione and thioredoxin systems. researchgate.net | Improved reducing capacity of cellular antioxidants. |

Anti-Inflammatory Effects and Immunomodulation

β-hydroxybutyrate has emerged as a potent signaling molecule with significant anti-inflammatory and immunomodulatory properties. nih.govoup.comfrontiersin.org Accumulating evidence from preclinical and cell culture studies indicates that it can attenuate pathological inflammation through various pathways. frontiersin.org

A key mechanism is the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome. stemcell.com The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). stemcell.com β-hydroxybutyrate has been shown to suppress the activation of the NLRP3 inflammasome by preventing potassium (K+) efflux from cells, a critical step in its activation. stemcell.com This inhibitory effect is specific to the NLRP3 inflammasome and does not extend to other types of inflammasomes. stemcell.com

Furthermore, β-hydroxybutyrate modulates the activity of other inflammatory pathways and immune cells. It can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov In aged rats, administration of β-hydroxybutyrate decreased the expression of inflammatory proteins like COX-2 and iNOS, as well as pro-inflammatory cytokines such as IL-1β, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov In ex vivo studies using human leukocytes stimulated with lipopolysaccharide (LPS), β-hydroxybutyrate robustly suppressed the secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) while simultaneously increasing the secretion of anti-inflammatory cytokines like interleukin-10 (IL-10) and IL-1 receptor antagonist (IL-1RA). oup.comnih.govnih.govmcmaster.ca This demonstrates a dual action of dampening pro-inflammatory responses while promoting anti-inflammatory ones. However, it is noted that these effects can be transient and may be modulated by factors such as disease state and glucose levels. oup.comnih.gov

Summary of β-Hydroxybutyrate's Immunomodulatory Effects

| Target | Effect of β-Hydroxybutyrate | Reference |

|---|---|---|

| NLRP3 Inflammasome | Inhibition of activation | stemcell.com |

| NF-κB Pathway | Suppression/Inhibition | nih.govnih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased expression/secretion | oup.comnih.govnih.gov |

| Anti-inflammatory Cytokines (IL-10, IL-1RA) | Increased expression/secretion | oup.comnih.gov |

Analytical Methodologies for Calcium β Hydroxybutyrate and β Hydroxybutyrate Research

Spectrophotometric and Fluorometric Enzymatic Assays for β-Hydroxybutyrate Determination

Spectrophotometric and fluorometric enzymatic assays are common methods for determining β-hydroxybutyrate concentrations in biological samples such as plasma, serum, urine, tissue homogenates, and cell lysates. caymanchem.com These assays are valued for their sensitivity, reproducibility, and simplicity. caymanchem.com

The most widely used enzymatic assays for β-HB determination are based on the activity of β-hydroxybutyrate dehydrogenase (BDH). cbioc.comsigmaaldrich.com This enzyme catalyzes the oxidation of D-β-hydroxybutyrate to acetoacetate. caymanchem.comnih.gov This reaction is coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. cbioc.comnih.gov

The general principle of the reaction is as follows:

D-β-Hydroxybutyrate + NAD+ <=> Acetoacetate + NADH + H+

The production of NADH is directly proportional to the concentration of β-HB in the sample. caymanchem.com The amount of NADH generated can be quantified using either spectrophotometry or fluorometry.

Spectrophotometric Detection: In colorimetric assays, the NADH produced reacts with a colorimetric probe to generate a product that can be measured by its absorbance, typically around 450 nm. abcam.comcellbiolabs.com The intensity of the color is directly proportional to the β-HB concentration. cellbiolabs.com

Fluorometric Detection: In fluorometric assays, the NADH reacts with a fluorometric developer or probe to produce a highly fluorescent product. caymanchem.comcellbiolabs.com This fluorescence is measured at specific excitation and emission wavelengths (e.g., excitation at 530-540 nm and emission at 585-595 nm). caymanchem.comcaymanchem.com Fluorometric methods are generally more sensitive than colorimetric methods, with detection limits reported to be as low as 1.4 µM to 2 µM. cellbiolabs.comaatbio.comcellbiolabs.com

The table below summarizes the key features of these detection methods:

| Feature | Spectrophotometric Method | Fluorometric Method |

| Principle | Measures the absorbance of a colored product. cellbiolabs.com | Measures the fluorescence of a fluorescent product. cellbiolabs.com |

| Typical Wavelength | 450 nm abcam.comcellbiolabs.com | Excitation: 530-570 nm, Emission: 590-600 nm cellbiolabs.com |

| Sensitivity | Detection limit of ~31 µM cellbiolabs.com | Detection limit of ~2 µM cellbiolabs.comcellbiolabs.com |

| Advantages | Simple, widely available equipment. | High sensitivity, suitable for low concentration samples. cbioc.com |

Proper sample preparation is critical for accurate β-HB determination and to minimize interference from other substances present in biological matrices.

Sample Preparation:

Homogenization: Tissue samples are typically homogenized in a cold assay buffer. caymanchem.comsigmaaldrich.com

Centrifugation: After homogenization, samples are centrifuged at high speeds (e.g., 13,000 x g) to remove insoluble materials. sigmaaldrich.com

Deproteinization: For samples like serum, plasma, or tissue homogenates, deproteinization is often necessary to remove proteins that can interfere with the assay. sigmaaldrich.com This can be achieved using methods such as ultrafiltration with a 10 kDa molecular weight cutoff (MWCO) spin filter. caymanchem.comsigmaaldrich.comcaymanchem.com